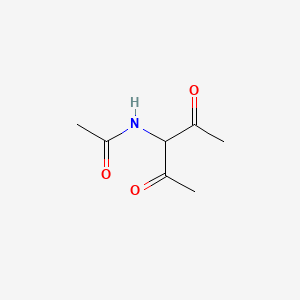

n-(2,4-Dioxopentan-3-yl)acetamide

Description

Contextualization within Beta-Diketone and Acetamide (B32628) Chemical Classes

N-(2,4-Dioxopentan-3-yl)acetamide integrates two important functional groups: a β-diketone and an acetamide.

Beta-Diketones:

β-Diketones, or 1,3-diketones, are characterized by two carbonyl groups separated by a single carbon atom. ijpras.com This arrangement imparts unique chemical properties, most notably keto-enol tautomerism. sciencemadness.org The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and the equilibrium between the keto and enol forms is influenced by the solvent and substituents. sciencemadness.orgmdpi.com The acidic nature of the α-proton makes β-diketones versatile nucleophiles in a variety of carbon-carbon bond-forming reactions. ijpras.com They are widely used as precursors for the synthesis of heterocyclic compounds such as pyrazoles and isoxazoles and as chelating ligands for metal ions. ijpras.comresearchgate.net

Acetamides:

Acetamide (CH₃CONH₂) is the simplest amide derived from acetic acid. fiveable.me The amide functional group is central to the structure of proteins and is found in many pharmaceuticals. fiveable.me Acetamides are typically synthesized by the reaction of an amine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. wikipedia.orgpw.live They can participate in hydrogen bonding, which influences their physical properties like solubility. fiveable.me The lone pair of electrons on the nitrogen atom can be delocalized onto the adjacent carbonyl group, which affects the basicity and reactivity of the amide.

The combination of these two functional groups in this compound results in a molecule with a rich and varied chemical reactivity, making it a subject of interest for synthetic and medicinal chemists.

Historical Overview of Related Compounds and Their Synthetic Utility

The study of β-diketones has a long history, with acetylacetone (B45752) (pentane-2,4-dione) being the simplest and most well-known example. quirkyscience.com The synthesis of acetylacetone was first reported in the late 19th century. One of the earliest and most fundamental reactions involving β-diketones is the Knoevenagel condensation , discovered by Emil Knoevenagel in 1894. psiberg.comthermofisher.com This reaction involves the condensation of an active methylene (B1212753) compound, such as a β-diketone, with an aldehyde or ketone in the presence of a weak base. thermofisher.com

Another historically significant reaction is the Claisen condensation , which is a classic method for the synthesis of β-diketones. ijpras.comnih.gov This reaction involves the condensation of an ester with a ketone in the presence of a strong base. ijpras.com For instance, the synthesis of 2-thenoyltrifluoroacetone, an important extractant in the nuclear fuel cycle, was first achieved in 1950 via a Claisen condensation. nih.gov

The development of synthetic methods for β-diketones has continued to evolve, with modern techniques offering improved yields and milder reaction conditions. These methods include biocatalysis, organocatalysis, and metal-based catalysis. nih.gov

Acetamides also have a rich history in organic chemistry. Acetamide itself was first synthesized in the mid-19th century. The development of various methods for the formation of the amide bond has been a central theme in organic synthesis, driven by the importance of this functional group in biological molecules and pharmaceuticals.

Chemical Significance as a Versatile Synthon for Organic Transformations

This compound is a versatile synthon, or synthetic building block, for a variety of organic transformations. The presence of both a reactive β-dicarbonyl moiety and an acetamide group allows for a wide range of chemical modifications.

Synthesis of Heterocyclic Compounds:

One of the most significant applications of β-diketones is in the synthesis of heterocyclic compounds. ijpras.comresearchgate.net this compound can react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to form isoxazoles, and with ureas or thioureas to form pyrimidines or thieno[2,3-d]pyrimidines. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals. researchgate.net

Coordination Chemistry:

The β-diketone portion of this compound can act as a bidentate ligand, coordinating to a wide range of metal ions to form stable chelate complexes. researchgate.netwikipedia.org The properties of these metal complexes, such as their stability, solubility, and catalytic activity, can be tuned by modifying the substituents on the β-diketone ligand. The acetamide group can also participate in coordination or influence the electronic properties of the ligand.

Knoevenagel and Michael Reactions:

The acidic α-proton of the β-dicarbonyl group makes this compound an excellent nucleophile in Knoevenagel condensations with aldehydes and ketones. ccspublishing.org.cnacs.orgnih.gov The resulting α,β-unsaturated products are valuable intermediates for further transformations, including Michael additions.

Overview of Research Trajectories for this compound

Current research involving this compound and related compounds is focused on several key areas:

Development of Novel Catalysts: The use of this compound-metal complexes as catalysts in various organic transformations is an active area of research. These catalysts can offer high efficiency and selectivity under mild reaction conditions.

Medicinal Chemistry: Researchers are exploring the synthesis of new heterocyclic compounds derived from this compound as potential therapeutic agents. The diverse biological activities of β-diketone derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, make this a promising field of study. researchgate.netmdpi.com

Materials Science: The ability of β-diketones to form stable complexes with lanthanide ions has led to their use in the development of luminescent materials. researchgate.netnih.gov Research is ongoing to synthesize new ligands, including those derived from this compound, to create materials with enhanced photophysical properties for applications in lighting, displays, and sensors.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Acetamide | CH₃CONH₂ | 59.07 | 79-81 | 221.2 |

| Acetylacetone | C₅H₈O₂ | 100.12 | -23 | 140.4 |

Data sourced from multiple chemical databases.

Table 2: Key Reactions of Beta-Diketones

| Reaction Name | Reactants | Product Type | Significance |

| Knoevenagel Condensation | β-Diketone, Aldehyde/Ketone | α,β-Unsaturated dicarbonyl | C-C bond formation |

| Claisen Condensation | Ester, Ketone | β-Diketone | Synthesis of β-diketones |

| Heterocycle Synthesis | β-Diketone, Hydrazine (B178648)/Hydroxylamine | Pyrazole (B372694)/Isoxazole (B147169) | Access to important scaffolds |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5440-23-3 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

N-(2,4-dioxopentan-3-yl)acetamide |

InChI |

InChI=1S/C7H11NO3/c1-4(9)7(5(2)10)8-6(3)11/h7H,1-3H3,(H,8,11) |

InChI Key |

BIEMZNVEFSZYKS-UHFFFAOYSA-N |

SMILES |

CC(=O)C(C(=O)C)NC(=O)C |

Canonical SMILES |

CC(=O)C(C(=O)C)NC(=O)C |

Other CAS No. |

5440-23-3 |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for N 2,4 Dioxopentan 3 Yl Acetamide and Its Derivatives

Direct Synthetic Routes to N-(2,4-Dioxopentan-3-yl)acetamide

Multi-component Reaction Strategies Incorporating the Dioxopentane Core

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. bas.bgsciforum.net The dioxopentane core, being a 1,3-dicarbonyl compound, is an excellent substrate for various MCRs. youtube.com

One of the most prominent MCRs is the Ugi four-component reaction (Ugi-4CR) , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. sciforum.net While a direct application using this compound as a component is not explicitly detailed, the core structure is amenable to such transformations. For instance, the 1,3-dicarbonyl moiety could potentially react with an amine and an isocyanide in the presence of a suitable acid component to generate complex, highly functionalized structures.

Another relevant MCR is the Biginelli reaction , which condenses a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. The dioxopentane core of this compound could participate in such a reaction, leading to the formation of pyrimidine-based structures with the acetamide (B32628) group at a key position.

The versatility of MCRs allows for the rapid generation of diverse molecular scaffolds, and the incorporation of the this compound framework into these reactions opens up avenues for creating novel compounds with potential applications in various fields.

Functionalization and Derivatization Approaches

The inherent reactivity of this compound at multiple sites allows for a wide range of functionalization and derivatization reactions, leading to a vast library of derivatives.

Reactions at the Active Methylene (B1212753) Center of the Dioxopentane Moiety

The methylene group situated between the two carbonyl groups (the active methylene center) is highly acidic and serves as a prime site for various chemical modifications. rsc.orgrsc.org

Alkylation and Acylation: The active methylene proton can be readily abstracted by a base to form a stable enolate, which can then act as a nucleophile in reactions with alkyl halides or acylating agents. This allows for the introduction of a wide variety of substituents at this position, leading to a diverse range of C-alkylated and C-acylated derivatives.

Knoevenagel Condensation: The active methylene group can undergo condensation with aldehydes and ketones, a reaction known as the Knoevenagel condensation. nih.gov This reaction typically involves a base catalyst and results in the formation of a new carbon-carbon double bond.

Michael Addition: The enolate generated from the active methylene group can participate in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds and more complex structures.

These reactions at the active methylene center are fundamental in expanding the structural diversity of derivatives originating from this compound.

Modifications and Substitutions on the Acetamide Nitrogen

The acetamide nitrogen atom and its associated functionality also provide opportunities for chemical modification.

N-Alkylation and N-Arylation: The nitrogen atom of the acetamide group can be alkylated or arylated under suitable conditions, typically involving a base and an appropriate alkyl or aryl halide. This modification can influence the steric and electronic properties of the molecule.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine, 3-amino-2,4-pentanedione. This amine can then serve as a precursor for further derivatization, such as the formation of Schiff bases or other nitrogen-containing functional groups.

Modification of the Acetyl Group: The acetyl group itself can be a target for modification, although this is less common. For instance, the methyl group of the acetyl moiety could potentially be functionalized.

Formation of Diverse Heterocyclic Systems

One of the most significant applications of this compound and its derivatives is in the synthesis of a wide variety of heterocyclic compounds. The 1,3-dicarbonyl moiety is a classic precursor for forming five- and six-membered rings.

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives is a well-established method for the synthesis of pyrazoles. youtube.comhilarispublisher.comnih.govnih.govorganic-chemistry.org The condensation of this compound with hydrazine would lead to the formation of a pyrazole (B372694) ring, with the acetamide group and two methyl groups as substituents. The reaction typically proceeds through the formation of an initial adduct followed by cyclization and dehydration.

Pyrimidines: Pyrimidines can be synthesized by the condensation of 1,3-dicarbonyl compounds with amidines or urea derivatives. clockss.orgnih.gov Reacting this compound with an appropriate amidine would yield a substituted pyrimidine (B1678525). The specific substitution pattern on the resulting pyrimidine would depend on the structure of the amidine used.

Thiadiazoles: While the direct synthesis of thiadiazoles from a 1,3-dicarbonyl compound is less common, derivatives of this compound can be used as precursors. isres.orgnih.govresearchgate.netresearchgate.netnih.gov For instance, the dicarbonyl compound could be converted into a thiosemicarbazone, which can then undergo oxidative cyclization to form a 1,3,4-thiadiazole.

Quinazolines: Quinazolines are typically synthesized from anthranilic acid derivatives. However, the versatile reactivity of the dioxopentane core could be exploited in multi-step syntheses to construct the quinazoline (B50416) scaffold. nih.govrsc.org For example, a derivative of this compound could be elaborated to include an ortho-aminoaryl group, which could then be cyclized to form a quinazoline ring.

Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds. While this compound is a 1,3-dicarbonyl compound, it can be chemically transformed into a 1,4-dicarbonyl precursor, which can then be reacted with a primary amine or ammonia (B1221849) to yield a substituted pyrrole. arkat-usa.orgnih.govmdpi.com

Pyrans: Pyrans can be synthesized through various routes, including the hetero-Diels-Alder reaction or the condensation of 1,3-dicarbonyl compounds with α,β-unsaturated aldehydes or ketones. nih.govresearchgate.netprepchem.com The reaction of this compound with a suitable reaction partner under appropriate conditions could lead to the formation of a pyran ring.

The following table summarizes the formation of various heterocyclic systems from precursors related to this compound:

| Heterocycle | General Precursors | Reference |

| Pyrazoles | 1,3-Diketones and Hydrazines | youtube.comhilarispublisher.comnih.govnih.govorganic-chemistry.org |

| Pyrimidines | 1,3-Dicarbonyl compounds and Amidines/Urea | clockss.orgnih.gov |

| Thiadiazoles | Thiosemicarbazones (derived from dicarbonyls) | isres.orgnih.govresearchgate.netresearchgate.netnih.gov |

| Quinazolines | Anthranilic acid derivatives (multi-step from dicarbonyls) | nih.govrsc.org |

| Pyrroles | 1,4-Dicarbonyl compounds (derivable from 1,3-dicarbonyls) | arkat-usa.orgnih.govmdpi.com |

| Pyrans | 1,3-Dicarbonyl compounds and α,β-unsaturated systems | nih.govresearchgate.netprepchem.com |

Catalytic Systems and Their Influence on Reaction Outcomes

Base Catalysis: Bases are commonly employed to deprotonate the active methylene group, generating the nucleophilic enolate. The choice of base, ranging from mild bases like triethylamine (B128534) to stronger bases like sodium ethoxide or sodium hydride, can significantly impact the reactivity and the course of the reaction.

Acid Catalysis: Acid catalysts are often used in condensation and cyclization reactions, such as the formation of pyrazoles and pyrimidines. Protic acids like sulfuric acid or p-toluenesulfonic acid, as well as Lewis acids, can activate carbonyl groups towards nucleophilic attack.

Metal Catalysis: Transition metal catalysts, such as those based on palladium, copper, or nickel, can be employed for cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. rsc.orgorganic-chemistry.org For example, a halogenated derivative of this compound could undergo Suzuki or Heck coupling reactions to introduce aryl or vinyl substituents. Copper catalysts are also known to promote certain cycloaddition reactions. organic-chemistry.org

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in organic synthesis. Chiral organocatalysts can be used to achieve enantioselective functionalization of the active methylene center, leading to the synthesis of optically active derivatives.

The selection of the appropriate catalytic system is paramount for achieving the desired transformation with high yield and selectivity, further highlighting the synthetic versatility of the this compound scaffold.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis offers an effective pathway for the synthesis of β-enaminones, including this compound, by facilitating the reaction between 1,3-dicarbonyl compounds and amines under mild conditions. Various metal catalysts have demonstrated high efficacy in this transformation.

For instance, catalysts like lanthanum trichloride (B1173362) heptahydrate (LaCl₃·7H₂O) have been successfully employed, promoting the reaction smoothly at room temperature in solvents such as methylene dichloride, leading to high yields of 85-93%. acgpubs.org Similarly, ceric ammonium (B1175870) nitrate (B79036) has been reported to catalyze the reaction between 1,3-dicarbonyls and activated amines, affording β-enaminones in good yields of approximately 70-93%. acgpubs.orgorganic-chemistry.org

Other notable homogeneous catalysts include:

Cobalt(II) chloride: This catalyst enables the reaction under solvent-free conditions at room temperature, providing a simple experimental procedure and high product yields (75-95%). acgpubs.org

Ferric (III) ammonium nitrate: Used in catalytic amounts, it facilitates the synthesis of a variety of β-enaminones and β-enamino esters from 1,3-dicarbonyl compounds and primary amines at room temperature under solvent-free conditions, with yields ranging from 69-92%. acgpubs.org

Gold(I)/Silver(I) Combination: A combination of [(PPh₃)AuCl]/AgOTf has been developed as an efficient catalyst for the synthesis of β-enaminones and β-enaminoesters. This method is performed under solvent-free conditions with low catalyst loading at room temperature, resulting in good to excellent yields. nih.govmdpi.com

Scandium(III) triflate (Sc(OTf)₃): At a 5 mol% catalytic loading, Sc(OTf)₃ effectively promotes the reaction between β-keto esters and amines under solvent-free conditions. acgpubs.org

Palladium(0) species: These have been used to synthesize specific derivatives like 3-((2-bromoaryl) amino) cyclohexa-2-en-1-ones, although the reported yields were modest (5-38%). acgpubs.org

BF₃·OEt₂: This Lewis acid has been utilized in a one-pot, metal-free synthesis of β-ketoenamines through the cyclization of 1-iodoalkyne and α-keto acid, followed by an amine-mediated ring-opening. researchgate.net

These homogeneous catalytic systems offer advantages such as high efficiency and mild reaction conditions, making them valuable tools in the synthesis of this compound and its analogs.

Heterogeneous Catalysis (e.g., Magnetic Fe3O4 Nanoparticles)

Heterogeneous catalysis provides a sustainable and efficient alternative for the synthesis of β-enaminones, with a key advantage being the ease of catalyst recovery and reusability. Among various supported catalysts, magnetic nanoparticles, particularly those based on iron(III) oxide (Fe₃O₄), have gained significant attention.

Fe₃O₄ nanoparticles serve as a magnetic core for the immobilization of catalytically active species. rsc.orgarxiv.orgresearchgate.net For the synthesis of β-enaminones, these nanoparticles can be functionalized with acidic groups to create a solid acid catalyst. For example, trifluoroacetic acid immobilized on silica-coated magnetic nanoparticles has been reported as a novel and efficient magnetic nanocatalyst. researchgate.net

The general process involves the reaction of a 1,3-dicarbonyl compound with an amine in the presence of the magnetic catalyst. The superparamagnetic nature of the Fe₃O₄ nanoparticles allows for their easy separation from the reaction mixture using an external magnet. mdpi.com This simplifies the work-up procedure and allows for the catalyst to be recycled for several consecutive runs without a significant loss of its catalytic activity. researchgate.net

The synthesis of these magnetic catalysts often involves co-precipitation methods to produce Fe₃O₄ nanoparticles, which can then be coated with a silica (B1680970) layer (SiO₂) to enhance stability and provide a surface for further functionalization. rsc.orgarxiv.orgresearchgate.net The catalytic activity is influenced by factors such as particle size, shape, and the nature of the immobilized catalytic group.

Table 1: Comparison of Catalytic Systems in β-Enaminone Synthesis

| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages | Disadvantages |

| Homogeneous | Cobalt(II) chloride | Room temperature, solvent-free | High yields, simple procedure | Catalyst recovery can be difficult |

| Homogeneous | Gold(I)/Silver(I) | Room temperature, solvent-free, low loading | High yields, mild conditions | Cost of precious metal catalysts |

| Heterogeneous | PPA-SiO₂ | 70-80 °C, solvent-free | Good to excellent yields, easy work-up | Higher temperatures may be required |

| Heterogeneous | Magnetic Fe₃O₄ Nanoparticles | Mild, often solvent-free | Easy catalyst recovery and reusability | Synthesis of the catalyst can be multi-step |

Organocatalysis and Chiral Induction (e.g., Halogen-Bonding Bifunctional Catalysts)

Organocatalysis has emerged as a powerful strategy for the synthesis of enaminones, offering a metal-free alternative that can lead to the formation of chiral products. This is particularly significant for the synthesis of enantioenriched heterocyclic enaminones which may possess important biological activities. google.com

A notable advancement in this area is the development of chiral organic base catalysts that incorporate halogen-bonding donor functionalities. For instance, a quinidine-derived bifunctional catalyst has been designed to promote asymmetric Mannich reactions, a key step in forming certain C-N bonds. rsc.org This type of catalyst can activate both the nucleophile and the electrophile through cooperative interactions, leading to high enantioselectivity (up to 98% ee). rsc.org The halogen-bond donor component of the catalyst interacts with the substrate, enhancing its reactivity and controlling the stereochemical outcome of the reaction.

Furthermore, photocatalysis using organic dyes has been explored for the synthesis of enaminones. beilstein-archives.org This approach utilizes visible light as an energy source, aligning with the principles of green chemistry. beilstein-archives.org For example, a dual catalytic system involving a nickel catalyst and an organic photocatalyst can be employed for the synthesis of structurally diverse enaminones with high trans selectivity. beilstein-archives.org Mechanistic studies suggest the formation of a ternary nickel complex that is activated by light, facilitating the addition of a nitrogen-centered radical to an α,β-unsaturated system. beilstein-archives.org

These organocatalytic and photocatalytic methods represent a significant step towards the development of more sustainable and selective syntheses of complex enaminone derivatives.

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Reagent Stoichiometry

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives, while also minimizing reaction times and environmental impact. Key parameters that are frequently optimized include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. scielo.br

Solvent Effects: The choice of solvent can significantly influence the rate and outcome of enaminone synthesis. While many modern procedures strive for solvent-free conditions to enhance greenness, in some cases, a solvent is necessary. mdpi.comacgpubs.orgmdpi.com Studies have shown that for certain catalytic systems, solvents like methanol (B129727) and ethanol (B145695) can be effective. mdpi.com In a comparative study for the synthesis of β-enaminones using a PPA-SiO₂ catalyst, it was found that while methanol and ethanol gave good yields, performing the reaction under solvent-free conditions significantly improved both the yield and the reaction time. mdpi.com Water has also been explored as a green and eco-friendly solvent for the synthesis of N-(1,3-dioxoisoindolin-4-yl)acetamide derivatives, a related class of compounds, under catalyst-free conditions. derpharmachemica.com In some gold-catalyzed reactions, dichloromethane (B109758) (DCM) was found to make the reaction sluggish compared to solvent-free conditions. mdpi.com

Temperature: Temperature is another critical parameter. While many catalytic syntheses of enaminones are designed to proceed at room temperature to conserve energy, acgpubs.orgmdpi.com some reactions require elevated temperatures to achieve optimal results. For instance, the PPA-SiO₂ catalyzed synthesis of β-enaminones was found to be most effective at around 70 °C. mdpi.com In microwave-assisted synthesis, temperatures can reach as high as 180 °C, which dramatically reduces reaction times. researchgate.netnih.gov The optimal temperature is often a balance between achieving a reasonable reaction rate and preventing the formation of undesired by-products that can occur at higher temperatures. scielo.br

Reagent Stoichiometry and Catalyst Loading: The molar ratio of the reactants, specifically the 1,3-dicarbonyl compound and the amine/amide, is a key factor. Often, a slight excess of one reagent may be used to drive the reaction to completion. The amount of catalyst used is also a critical factor to optimize. The goal is to use the minimum amount of catalyst necessary to achieve a high yield in a reasonable time. For example, in the synthesis of β-enaminones using a PPA-SiO₂ catalyst, the optimal catalyst loading was determined to be 110 mg/mmol of the dicarbonyl compound; increasing the catalyst amount beyond this did not significantly improve the product yield. mdpi.com Similarly, in gold-catalyzed syntheses, low catalyst loadings of around 1 mol% are often sufficient. nih.gov

Table 2: Optimization of Reaction Conditions for β-Enaminone Synthesis

| Parameter | Condition 1 | Condition 2 | Observation | Reference |

| Solvent | Methanol/Ethanol | Solvent-free | Solvent-free conditions improved yield and reaction time. | mdpi.com |

| Temperature | Room Temperature | 70 °C | Increased temperature improved reaction rate and yield for PPA-SiO₂ catalyst. | mdpi.com |

| **Catalyst Loading (PPA-SiO₂) ** | < 110 mg/mmol | 110 mg/mmol | 110 mg/mmol was found to be the optimum catalyst amount. | mdpi.com |

Eco-Friendly and Sustainable Synthetic Approaches (e.g., Microwave Irradiation)

In recent years, there has been a significant shift towards the development of eco-friendly and sustainable methods for chemical synthesis, and the preparation of this compound and its derivatives is no exception. nih.gov These "green" approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency. nih.govmdpi.com

A prominent example of a green synthetic technique is the use of microwave irradiation . researchgate.net Microwave-assisted synthesis can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes. researchgate.netresearchgate.net This is due to the efficient and direct heating of the reaction mixture. acgpubs.org Furthermore, microwave-assisted reactions can often be carried out under solvent-free conditions, which further enhances their environmental credentials. researchgate.net For instance, various enaminones have been successfully prepared from β-dicarbonyl compounds and amines under solvent-, support-, and catalyst-free conditions using microwave irradiation, with yields often exceeding 90%. researchgate.net In some cases, microwave heating has been shown to be superior to conventional heating methods in terms of both yield and reaction time. researchgate.netmdpi.com

Other green and sustainable approaches include:

Solvent-free synthesis: As mentioned previously, conducting reactions without a solvent minimizes waste and simplifies product purification. mdpi.comacgpubs.org Many modern catalytic methods for enaminone synthesis are designed to be performed under these conditions. nih.govmdpi.com

Use of water as a solvent: Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. derpharmachemica.com Catalyst-free synthesis of related acetamide derivatives has been successfully achieved in water. derpharmachemica.com

Use of recyclable catalysts: Heterogeneous catalysts, especially those on magnetic supports, are highly desirable from a sustainability perspective as they can be easily recovered and reused for multiple reaction cycles. researchgate.net

Organocatalysis and Photocatalysis: These methods avoid the use of potentially toxic and expensive heavy metals. rsc.orgbeilstein-archives.org Photocatalysis, in particular, utilizes light as a clean energy source. beilstein-archives.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

| Conventional Heating | 1-10 hours | Variable | Reflux, often with solvent | researchgate.net |

| Microwave Irradiation | 2-10 minutes | Generally high (often >90%) | Often solvent-free, elevated temperatures | researchgate.netnih.govresearchgate.netresearchgate.net |

These eco-friendly approaches not only make the synthesis of this compound and its derivatives more environmentally benign but also often lead to improved efficiency and cost-effectiveness.

Chemical Reactivity and Mechanistic Investigations of N 2,4 Dioxopentan 3 Yl Acetamide

Tautomeric Equilibria (Keto-Enol, Amide-Imidic Acid) and Their Spectroscopic Signatures

N-(2,4-Dioxopentan-3-yl)acetamide exists as a dynamic equilibrium of tautomeric forms, primarily the keto-enol tautomerism of the dicarbonyl moiety and the amide-imidic acid tautomerism of the acetamide (B32628) group. The position of these equilibria is sensitive to various factors, including the solvent, temperature, and pH.

The keto-enol tautomerism involves the interconversion between the diketo form and the enol form. ruc.dk The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl group, creating a stable six-membered ring-like structure. The equilibrium between the keto and enol forms can be readily investigated using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. orientjchem.org

Spectroscopic Signatures:

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the presence of both tautomers can be observed. The diketo form typically shows a signal for the methine proton (CH) flanked by the two carbonyl groups. The enol form, on the other hand, will exhibit a characteristic downfield signal for the enolic hydroxyl proton (OH), often broadened due to hydrogen bonding and exchange. The protons of the methyl groups will also show distinct signals for each tautomeric form. The relative integration of these signals provides a quantitative measure of the keto-enol ratio in a given solvent. For instance, in deuterated chloroform (B151607) (CDCl₃), a non-polar solvent, the enol form is generally more favored due to the stability of the intramolecular hydrogen bond. In more polar, protic solvents like deuterium (B1214612) oxide (D₂O) or methanol-d₄, the equilibrium may shift towards the keto form as the solvent molecules can form hydrogen bonds with the carbonyl groups, disrupting the internal hydrogen bond of the enol.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum also provides clear evidence of the tautomeric equilibrium. The diketo form will show two distinct carbonyl carbon signals. In the enol form, the carbonyl carbons become inequivalent, with one appearing at a chemical shift typical for a ketone and the other shifted upfield due to enolization. The carbon bearing the hydroxyl group will also have a characteristic chemical shift in the enol tautomer. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The diketo form exhibits two characteristic C=O stretching vibrations in the region of 1700-1740 cm⁻¹. The enol form shows a strong, broad absorption band for the O-H stretch of the hydrogen-bonded enolic hydroxyl group, typically in the range of 3200-2500 cm⁻¹. It also displays a C=O stretching vibration at a lower frequency (around 1650 cm⁻¹) compared to the diketo form, due to conjugation with the C=C double bond. The C=C stretching vibration of the enol form appears around 1600 cm⁻¹. researchgate.netnih.gov

The amide-imidic acid tautomerism involves the migration of a proton from the nitrogen atom to the carbonyl oxygen of the acetamide moiety, forming an imidic acid. Generally, the amide form is significantly more stable than the imidic acid form under normal conditions.

| Tautomer | Key ¹H NMR Signals (Predicted) | Key ¹³C NMR Signals (Predicted) | Key IR Bands (cm⁻¹) (Predicted) |

| Diketo-Amide | CH (at C3), NH, CH₃ (acetyl), CH₃ (acetamide) | C=O (at C2 and C4), C=O (amide), CH (at C3), CH₃ (acetyl), CH₃ (acetamide) | N-H stretch (amide), C=O stretch (dione), C=O stretch (amide I), N-H bend (amide II) |

| Enol-Amide | OH (enolic), NH, CH (vinylic), CH₃ (acetyl), CH₃ (acetamide) | C=O (ketone), C-OH (enol), C=C (enol), C=O (amide), CH₃ (acetyl), CH₃ (acetamide) | Broad O-H stretch (enol), N-H stretch (amide), C=O stretch (conjugated ketone), C=C stretch, C=O stretch (amide I), N-H bend (amide II) |

| Diketo-Imidic Acid | OH (imidic acid), CH (at C3), CH₃ (acetyl), CH₃ (acetamide) | C=O (at C2 and C4), C=N (imidic acid), C-OH (imidic acid), CH (at C3), CH₃ (acetyl), CH₃ (acetamide) | Broad O-H stretch (imidic acid), C=O stretch (dione), C=N stretch |

Electrophilic and Nucleophilic Reactivity of the Dioxopentane and Acetamide Moieties

The presence of both electron-withdrawing carbonyl groups and an electron-donating amino group imparts both electrophilic and nucleophilic character to different parts of the this compound molecule.

The carbon atoms of the two carbonyl groups in the dioxopentane moiety are electrophilic and susceptible to attack by nucleophiles. The methine proton at the C3 position is acidic due to the electron-withdrawing effect of the adjacent carbonyl groups, making the corresponding C3 carbon a potential nucleophile in its enolate form. The nitrogen atom of the acetamide group possesses a lone pair of electrons, rendering it nucleophilic.

Electrophilic Reactivity:

The carbonyl carbons can react with a variety of nucleophiles, such as amines, hydrazines, and hydroxylamine (B1172632), leading to the formation of imines, hydrazones, and oximes, respectively. These reactions often serve as the initial step in the synthesis of various heterocyclic compounds.

Nucleophilic Reactivity:

The enolate form of this compound, generated by deprotonation of the C3-proton with a suitable base, is a potent nucleophile. It can participate in various carbon-carbon bond-forming reactions, such as alkylation and acylation at the C3 position.

The nitrogen atom of the acetamide group can also act as a nucleophile, for example, in reactions with alkyl halides, although this is generally less favored than reactions at the enolate.

Detailed Studies of Reaction Mechanisms in Key Synthetic Transformations

The dual reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The reaction mechanisms often involve a sequence of nucleophilic attack, followed by intramolecular cyclization and dehydration.

A prominent example is the synthesis of pyrazole (B372694) derivatives. The reaction of this compound with hydrazine (B178648) or its derivatives proceeds through a well-established mechanism. The initial step is the nucleophilic attack of one of the amino groups of hydrazine on one of the carbonyl carbons of the dicarbonyl moiety to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second amino group of the hydrazine attacks the remaining carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable aromatic pyrazole ring. The acetamide group at the 3-position of the original molecule remains as a substituent on the resulting pyrazole ring.

Similarly, reaction with hydroxylamine hydrochloride can yield isoxazole (B147169) derivatives through a comparable mechanism involving the formation of an oxime intermediate followed by cyclization and dehydration.

Investigations into the Stability and Degradation Pathways under Various Chemical Conditions

The stability of this compound is influenced by factors such as pH and temperature. Under strongly acidic or basic conditions, the compound can undergo hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the amide linkage can be hydrolyzed to yield 3-amino-2,4-pentanedione and acetic acid. The ester-like character of the amide bond makes it susceptible to cleavage under these conditions.

Base-Catalyzed Hydrolysis: Under strong basic conditions, the amide can also be hydrolyzed. Furthermore, the dicarbonyl moiety can be susceptible to cleavage, a reaction known as the retro-Claisen condensation, which would lead to the formation of smaller carbonyl compounds and acetate (B1210297).

The degradation pathways of related β-dicarbonyl compounds and acetamides have been studied, suggesting that under oxidative conditions, cleavage of the carbon-carbon bonds and the aromatic ring (if present) can occur, leading to the formation of smaller organic acids and eventually carbon dioxide and water. nih.gov

| Condition | Potential Degradation Products |

| Strong Acid | 3-Amino-2,4-pentanedione, Acetic acid |

| Strong Base | Acetate, smaller carbonyl compounds (from retro-Claisen) |

| Oxidative conditions | Smaller organic acids, Carbon dioxide, Water |

Structural Elucidation and Advanced Spectroscopic Characterization of N 2,4 Dioxopentan 3 Yl Acetamide

High-Resolution Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR Experiments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For N-(2,4-dioxopentan-3-yl)acetamide, one would expect to observe distinct signals for the acetyl methyl protons, the methine proton at the 3-position, and the methyl protons of the pentan-2,4-dione moiety. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the adjacent carbonyl and amide groups. Spin-spin coupling between neighboring protons would result in specific splitting patterns, aiding in the assignment of the signals.

¹³C NMR Spectroscopy: Complementary to ¹H NMR, ¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. For this compound, distinct peaks would be expected for the carbonyl carbons of the dione (B5365651) and the amide, the methine carbon, and the methyl carbons. The downfield region of the spectrum would be of particular interest for identifying the carbonyl carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (Amide) | ~170 |

| Carbonyl (Dione) | >200 |

| Methine (C3) | ~60-70 |

| Methyl (Acetyl) | ~20-25 |

| Methyl (Dione) | ~25-30 |

Note: These are predicted values and actual experimental values may vary.

2D NMR Experiments (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For this compound, a COSY spectrum would show a correlation between the methine proton and the protons of the adjacent methyl groups, if any coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be instrumental in assigning each proton signal to its corresponding carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C=O stretches: Strong absorption bands in the region of 1650-1750 cm⁻¹. Due to the presence of three carbonyl groups (two from the dione and one from the amide), multiple peaks or a broad, intense band might be observed in this region.

C-N stretch: An absorption band in the region of 1200-1400 cm⁻¹.

C-H stretches: Peaks just below 3000 cm⁻¹ corresponding to the stretching vibrations of the methyl and methine C-H bonds.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C=O Stretch (Amide) | ~1680 |

| C=O Stretch (Diketone) | ~1700-1730 |

| C-N Stretch | 1200-1400 |

| C-H Stretch | 2850-3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical MS experiment, the molecule is ionized, and the resulting molecular ion and any fragment ions are detected. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern can also provide structural information. For example, cleavage of the bond between the C3 and the acetylamino group would result in characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular weight, allowing for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized or isolated compound. For this compound (C₇H₁₁NO₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques are indispensable for separating components of a mixture and for assessing the purity of a compound. They are also widely used for quantitative analysis.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds, and determine their purity. A spot of the compound solution is applied to a thin layer of adsorbent material (the stationary phase), and a solvent (the mobile phase) is allowed to move up the plate. The distance the compound travels depends on its affinity for the stationary and mobile phases, and is characterized by the retention factor (Rf) value. For this compound, a single spot on the TLC plate in different solvent systems would be an indicator of its purity.

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC system separates the components of a mixture, and the eluent is then introduced into the mass spectrometer for detection and identification. LC/MS is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for the quantitative determination of compounds at very low concentrations. For this compound, an LC/MS method could be developed for its quantification in various matrices and to confirm its purity with a high degree of confidence. The retention time from the LC and the mass spectrum from the MS together provide a highly specific fingerprint of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas chromatography is a powerful technique for separating volatile organic compounds. researchgate.net However, compounds like this compound, which contain polar functional groups (amide and β-diketone) and exhibit keto-enol tautomerism, are not inherently suitable for direct GC analysis. mdpi.com Their polarity can lead to poor peak shape and interactions with the GC column, while thermal instability can cause degradation in the hot injection port. researchgate.netresearchgate.net To overcome these challenges, derivatization is employed to convert the analyte into a more volatile and thermally stable form prior to GC-MS analysis. research-solution.com

A common strategy involves a two-step derivatization: methoximation followed by silylation. youtube.com First, methoxyamine hydrochloride is used to convert the ketone groups into their methoxime derivatives, which prevents tautomerization and subsequent formation of multiple derivative peaks. youtube.com Next, a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen on the amide group with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov This process significantly increases the molecule's volatility. youtube.com

Upon introduction into the mass spectrometer, the derivatized molecule undergoes ionization, typically by electron impact (EI), leading to the formation of a molecular ion and characteristic fragment ions. The fragmentation pattern provides structural information that aids in the identification of the original analyte. For the TMS derivative of this compound, fragmentation would likely involve cleavage at the C-C bonds adjacent to the carbonyl groups and within the silylated amide moiety.

Table 1: Hypothetical GC-MS Fragmentation Data for Derivatized this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |

| [M-CH₃]⁺ | Loss of a methyl group from the TMS group or acetyl moiety | Varies based on full derivative |

| [M-C₂H₅NO]⁺ | Cleavage related to the acetamide (B32628) side chain | Varies based on full derivative |

| [Si(CH₃)₃]⁺ | Trimethylsilyl cation | 73 |

| [CH₃CO]⁺ | Acetyl cation | 43 |

Note: The exact mass-to-charge ratios would depend on the specific derivatization agent used and the resulting molecular weight of the derivative.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a purified sample of the compound. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed empirical formula. This comparison serves as a crucial checkpoint for verifying the compound's elemental composition and purity. researchgate.netconsensus.app

For this compound, the molecular formula is C₇H₁₁NO₃, with a molar mass of 157.17 g/mol . The theoretical elemental composition can be calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 53.51% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.05% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.91% |

| Oxygen | O | 15.999 | 3 | 47.997 | 30.54% |

| Total | 157.169 | 100.00% |

An experimental result from a CHN (Carbon, Hydrogen, Nitrogen) analyzer that closely matches these theoretical percentages would provide strong evidence for the successful synthesis and isolation of this compound.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a single crystal of a compound. researchgate.net This method provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. For a molecule like this compound, this analysis would unambiguously determine whether the β-diketone moiety exists in the keto or enol form in the crystal lattice.

The analysis can also reveal intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together to form the crystal. consensus.app For instance, the amide group's N-H proton and the carbonyl oxygens are potential sites for hydrogen bonding, which would significantly influence the compound's macroscopic properties. Although a specific crystal structure for this compound is not publicly available, analysis of similar acetamide and β-diketone structures provides an expectation of the data that would be obtained. nih.govnih.gov

Table 3: Representative Crystallographic Data Obtainable for a Molecular Crystal

| Parameter | Description | Example Data Type |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Orthorhombic, etc. |

| Space Group | The specific symmetry group of the crystal. | P2₁/c, P-1, etc. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 8.3 Å, b = 19.4 Å, c = 27.5 Å, α = 90°, β = 90°, γ = 90° |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | C-C: ~1.54 Å, C=O: ~1.23 Å |

| Bond Angles | The angle formed between three connected atoms. | C-C-C: ~109.5° |

| Hydrogen Bonds | Identification and geometry of intermolecular H-bonds. | N-H···O distance and angle |

Note: The unit cell data presented is illustrative, based on a published structure for a different acetamide derivative. nih.gov

Derivatization Strategies for Analytical Enhancement and Detection in Complex Matrices

The analysis of this compound within complex biological or environmental matrices presents significant challenges due to potential interferences and the analyte's inherent chemical properties. Derivatization is a critical sample preparation step that chemically modifies the analyte to enhance its analytical characteristics for techniques like GC-MS. researchgate.netresearch-solution.com The primary goals of derivatization in this context are to increase volatility, improve thermal stability, and enhance detector response. researchgate.net

Given the functional groups present in this compound—a β-diketone and a secondary amide—several derivatization strategies can be employed.

Silylation : This is one of the most common derivatization techniques. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen on the amide nitrogen with a nonpolar trimethylsilyl (TMS) group. nih.gov This transformation disrupts intermolecular hydrogen bonding, which in turn reduces the compound's boiling point and increases its volatility. research-solution.com

Methoximation : The β-diketone moiety exists in a tautomeric equilibrium between the keto and enol forms. mdpi.com This can lead to multiple peaks for a single analyte in a chromatogram. To prevent this, the sample can be treated with methoxyamine hydrochloride (MeOx). youtube.com This reagent reacts with the carbonyl groups to form stable methoxime derivatives, locking the molecule in a single form and preventing isomerization during analysis. youtube.com

Acylation : This strategy involves introducing an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA). While silylation is more common for amides, acylation can also be used to modify the active hydrogen, though it may be less effective for sterically hindered groups. nih.gov

For comprehensive analysis in a complex matrix, a two-step approach is often optimal: methoximation to stabilize the diketone followed by silylation to increase the volatility of the amide. youtube.com This dual derivatization ensures the resulting product has ideal properties for GC separation and subsequent mass spectrometric detection.

Table 4: Common Derivatization Reagents and Their Target Functional Groups

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Purpose |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amide (-NH), Hydroxyl (-OH) | Silylation: Increases volatility, thermal stability. youtube.comnih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amide (-NH), Hydroxyl (-OH) | Silylation: Increases volatility, thermal stability. nih.gov |

| Methoxyamine hydrochloride | MeOx | Ketone (C=O) | Methoximation: Prevents tautomerism, stabilizes carbonyls. youtube.com |

| Trifluoroacetic anhydride | TFAA | Amine (-NH₂) / Amide (-NH) | Acylation: Increases volatility. nih.gov |

Computational and Theoretical Chemistry Studies on N 2,4 Dioxopentan 3 Yl Acetamide

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

No research has been identified that employs molecular mechanics or molecular dynamics simulations to investigate the conformational landscapes or intermolecular interactions of N-(2,4-dioxopentan-3-yl)acetamide. These computational techniques are crucial for exploring the different spatial arrangements (conformers) the molecule can adopt and their relative energies. Understanding the conformational flexibility is essential for predicting how the molecule might interact with biological targets. Molecular dynamics simulations could further elucidate its behavior in different solvent environments and its interactions with other molecules over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

A search for Quantitative Structure-Activity Relationship (QSAR) models involving this compound yielded no results. QSAR studies are instrumental in drug discovery and materials science for establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or a particular property. nih.govsemanticscholar.org The absence of such studies for this compound suggests that its potential activities have not been systematically explored in a way that would allow for the development of predictive models for designing new, potentially more active, analogues.

Molecular Docking Simulations to Explore Ligand-Target Binding Modalities

There are no available molecular docking studies that investigate the binding of this compound to any biological target. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov It is a key tool in drug design for understanding how a potential drug molecule might interact with a protein or other macromolecular target at the atomic level. The lack of such simulations means there is no information on its potential binding modes, affinities, or specific interactions with any known biological receptors.

Cheminformatics and Virtual Screening Applications

No cheminformatics analyses or virtual screening campaigns that include this compound have been reported in the literature. Cheminformatics tools are used to analyze large datasets of chemical compounds to identify trends and relationships, while virtual screening is employed to search large libraries of compounds for those that are most likely to bind to a drug target. nih.gov The absence of this compound in such studies indicates it has not been part of large-scale computational screening efforts for drug discovery or other applications.

Molecular and Mechanistic Basis of Biological Interactions of N 2,4 Dioxopentan 3 Yl Acetamide Derivatives

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level (e.g., Topoisomerase I, GyrB/ParE, HIV-1 Reverse Transcriptase)

Derivatives of N-(2,4-Dioxopentan-3-yl)acetamide have been the subject of investigations into their potential as enzyme inhibitors, targeting critical enzymes involved in pathological processes. These studies have elucidated the molecular mechanisms by which these compounds exert their inhibitory effects on enzymes such as DNA topoisomerases and HIV-1 reverse transcriptase.

Topoisomerase I and II Inhibition:

DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them important targets for anticancer drugs. nih.gov Synthetic derivatives have been developed that exhibit potent dual inhibitory activity against both topoisomerase I and II. nih.gov These compounds have demonstrated significant cytotoxicity against various cancer cell lines. nih.gov The mechanism of action for many topoisomerase inhibitors involves the stabilization of a ternary complex consisting of the drug, the enzyme, and DNA. biomedpharmajournal.org This stabilization prevents the re-ligation of the DNA strand, leading to DNA breaks, cell cycle arrest, and ultimately apoptosis. nih.govbiomedpharmajournal.org Natural products and their synthetic derivatives, such as those from indolocarbazoles and naphthoquinones, have also shown promise as topoisomerase inhibitors. biomedpharmajournal.org

GyrB/ParE Inhibition:

DNA gyrase (GyrB) and topoisomerase IV (ParE) are type IIA topoisomerases found in bacteria, playing vital roles in DNA replication and repair. nih.gov The ATP-binding subunits of these enzymes are highly conserved, making them attractive targets for the development of broad-spectrum antibacterial agents. nih.govnih.gov Various heterocyclic scaffolds, including pyrrolopyrimidines and imidazopyridines, have been explored as dual inhibitors of GyrB and ParE. nih.govnih.gov Structure-guided design, aided by the crystal structures of these enzymes, has facilitated the optimization of inhibitors with potent, broad-spectrum enzymatic activity. nih.gov

HIV-1 Reverse Transcriptase Inhibition:

HIV-1 reverse transcriptase (RT) is a key enzyme in the life cycle of the human immunodeficiency virus, responsible for converting the viral RNA genome into DNA. nih.gov It is a primary target for antiretroviral therapy. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a class of compounds that bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its polymerase activity. nih.gov

One notable derivative, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA), has been identified as a potent inhibitor of HIV-1 RT. nih.govresearchgate.net It inhibits both the RNA-dependent and DNA-dependent DNA polymerase activities of the enzyme with IC50 values in the low micromolar range. nih.govresearchgate.net Kinetic analyses have revealed that NAPETA acts as a noncompetitive inhibitor with respect to the dNTP substrate and a mixed-type inhibitor with respect to the template-primer. nih.gov It is believed to interfere with the formation of the RT-DNA complex by reducing the enzyme's affinity for DNA. nih.gov This mechanism is distinct from that of classic NNRTIs, suggesting it could be a lead compound for developing new anti-HIV drugs. nih.gov

Studies on DNA Binding and Intercalation Properties of Derivatives

The interaction of small molecules with DNA is a fundamental aspect of their biological activity, particularly for compounds designed as anticancer and antimicrobial agents. Derivatives of acetamide (B32628) have been investigated for their ability to bind to and intercalate with DNA, which can lead to the inhibition of essential cellular processes like replication and transcription.

One prominent example is the derivative of N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), which is known as a mixed topoisomerase I/II poison. nih.gov X-ray crystallography studies of a DACA derivative complexed with a DNA oligonucleotide revealed that the molecule intercalates into the DNA. nih.gov This intercalation is characterized by the insertion of the planar acridine (B1665455) ring between the DNA base pairs. nih.gov The study highlighted a 'DNA-induced' fit mechanism, where the DNA structure accommodates the intercalating ligand. nih.gov The binding is further stabilized by hydrogen bonds and interactions within the major groove of the DNA. nih.gov Such intercalation disrupts the normal DNA structure and can interfere with the function of DNA-processing enzymes like topoisomerases.

Analysis of Ligand-Receptor Interactions and Receptor Affinity (e.g., Epidermal Growth Factor Receptors (EGFR), GABAergic Biotargets)

The biological effects of many therapeutic agents are mediated through their interaction with specific protein receptors. Understanding the affinity and mode of binding of ligands to their receptors is crucial for drug design and development.

Epidermal Growth Factor Receptors (EGFR):

The Epidermal Growth Factor Receptor (EGFR) family comprises four receptor tyrosine kinases (EGFR/ErbB1, ErbB2, ErbB3, and ErbB4) that play a pivotal role in regulating cell proliferation, differentiation, and survival. nih.gov Aberrant EGFR signaling, often due to overexpression or activating mutations, is implicated in the development and progression of various cancers. nih.gov This makes EGFR a key target for anticancer therapies. researchgate.netlibrepathology.org

Ligand binding to the extracellular domain of EGFR induces receptor dimerization and activation of its intrinsic tyrosine kinase activity. nih.govnih.gov This triggers a cascade of downstream signaling pathways, including the Ras/MAPK and PI(3)kinase/Akt pathways. nih.gov

Several small molecule tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475) and erlotinib, have been developed to target the ATP-binding site of the EGFR kinase domain, thereby blocking its activity. rsc.org The efficacy of these inhibitors can be influenced by the specific EGFR mutations present in the tumor. librepathology.org For instance, mutations in exons 18-21 of the EGFR gene are often associated with sensitivity to first-generation TKIs. librepathology.org

The interaction of various ligands with EGFR can lead to different biological outcomes. nih.gov Studies have shown that different EGFR ligands can have varying effects on receptor phosphorylation and nuclear translocation. nih.gov The development of allosteric inhibitors that bind to sites other than the ATP-binding pocket is an emerging strategy to overcome drug resistance. researchgate.net

Structure-Activity Relationship (SAR) Derivations for Elucidating Key Pharmacophoric Features

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify the key pharmacophoric features responsible for its interaction with a biological target.

SAR studies have been instrumental in the development of various classes of therapeutic agents. For instance, in the context of opioid receptor modulators, SAR studies of indolylacetamidonaltrexamine derivatives have helped to understand how substitutions on the epoxymorphinan skeleton can convert a molecule from an agonist to an antagonist. nih.gov These studies revealed that while a cyclopropylmethyl group at position 17 typically confers antagonist activity, the introduction of an indole (B1671886) moiety at position 6 can modulate this effect. nih.gov Molecular modeling suggested that these structurally similar compounds may interact with different domains of the mu opioid receptor, influencing their functional activity. nih.gov

In the development of antimicrobial agents, SAR has been applied to 1,3,4-oxadiazole (B1194373) derivatives. nih.gov These studies have shown that the nature and position of substituents on the oxadiazole ring are crucial for their antimicrobial potency and spectrum of activity. nih.gov For example, certain substitutions were found to be particularly effective against Staphylococcus species. nih.gov

Similarly, for anticancer agents, SAR studies of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives identified compounds with potent antiproliferative activity against specific cancer cell lines. nih.gov These studies pinpointed the importance of the quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one moieties for cytotoxic effects. nih.gov

The overarching goal of SAR is to build a comprehensive model that correlates specific structural features with biological outcomes, thereby guiding the design of more potent and selective molecules.

Molecular Pathways of Cellular Perturbation (e.g., Antiproliferative Mechanisms in Cell Lines)

The antiproliferative activity of this compound and its derivatives often stems from their ability to interfere with fundamental cellular processes, leading to cell cycle arrest and apoptosis.

One of the primary mechanisms of cellular perturbation by these compounds is the induction of apoptosis, or programmed cell death. For example, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to induce apoptosis in cancer cell lines by activating caspases. nih.gov Specifically, certain derivatives were shown to enhance the activity of caspase-3 and caspase-9 in MCF-7 breast cancer cells, indicating the involvement of the intrinsic apoptotic pathway. nih.gov Similarly, novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were shown to induce apoptosis in HepG2 liver cancer cells through the activation of caspase-3, -8, and -9. mdpi.com

Another key pathway affected by acetamide derivatives is the cell cycle. Certain N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide derivatives were found to inhibit the proliferation of nasopharyngeal carcinoma cells by causing an accumulation of cells in the S phase of the cell cycle. nih.gov This suggests that these compounds interfere with DNA replication.

Furthermore, some acetamide derivatives have been shown to exert their antiproliferative effects through the inhibition of specific enzymes. For instance, novel phenoxyacetamide derivatives demonstrated potent cytotoxic activity against HepG2 cells by inhibiting poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. mdpi.com

The evaluation of antiproliferative potency is often conducted across a panel of human cancer cell lines, such as HepG2 (liver), MCF-7 (breast), A549 (lung), and HCT116 (colon), to assess the spectrum of activity. globalresearchonline.netresearchgate.netmdpi.com The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic activity of these compounds. globalresearchonline.netresearchgate.netmdpi.com

Interactive Table of Antiproliferative Activity of Acetamide Derivatives

Click to view interactive data

| Compound | Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) | HIV-1 RT (RNA-dependent) | 1.2 | nih.govresearchgate.net |

| N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) | HIV-1 RT (DNA-dependent) | 2.1 | nih.govresearchgate.net |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 (Nasopharyngeal) | 0.6 | nih.gov |

| Compound 6k (N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivative) | MCF-7 (Breast) | 6.93 ± 0.4 | mdpi.com |

| Compound 6k (N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivative) | HCT-116 (Colon) | 9.46 ± 0.7 | mdpi.com |

| Compound 5r (N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivative) | HepG2 (Liver) | 10.56 ± 1.14 | mdpi.com |

| Phenoxyacetamide Derivative (Compound I) | HepG2 (Liver) | 1.43 | mdpi.com |

Advanced Materials Science and Non Clinical Applications of N 2,4 Dioxopentan 3 Yl Acetamide

Application as a Functional Monomer in Polymer Chemistry

The development of specialized polymers with tailored functionalities is a cornerstone of modern materials science. Functional monomers, which are the basic building blocks of these polymers, impart specific chemical properties to the final material.

Development of Ion Imprinted Polymers (IIPs) for Selective Ion Recognition (e.g., Heavy Metals, Radioactive Elements)

Ion imprinted polymers (IIPs) are a class of materials designed with molecular-level cavities that can selectively recognize and bind specific ions. This is achieved by polymerizing functional monomers in the presence of a template ion. After polymerization, the template ion is removed, leaving behind a cavity that is complementary in size, shape, and chemical functionality to the target ion.

While various functional monomers containing carboxylic acids, amines, and other chelating groups are commonly used to create IIPs for the selective recognition of heavy metals and radioactive elements, there is currently no available research demonstrating the use of N-(2,4-Dioxopentan-3-yl)acetamide as a functional monomer for this purpose. The dione (B5365651) and amide moieties within the molecule could potentially interact with metal ions, but experimental data is needed to validate this and to determine the selectivity and efficiency of any resulting polymer. Polymeric compounds with ion-specific recognition elements are an active area of research for applications in separations and removal of ionic species from solutions. google.com

Role in Coordination Chemistry as a Ligand for Metal Complexes

Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The properties and reactivity of the resulting metal complex are heavily influenced by the nature of the ligand. The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them potential donor atoms for coordination with metal ions.

However, a review of the current scientific literature does not yield any studies on the synthesis or characterization of metal complexes involving this compound as a ligand. Research in coordination chemistry is rich with examples of acetamide (B32628) and β-dicarbonyl compounds acting as ligands, but specific data for the title compound is absent.

Integration into Chemical Sensors and Biosensors for Analyte Detection

Chemical sensors and biosensors are devices that detect the presence of specific chemical or biological analytes. The sensing mechanism often relies on the interaction of the analyte with a recognition element, which can be a functionalized polymer or a metal complex.

Given the lack of information on the use of this compound in polymer chemistry and coordination chemistry, it is unsurprising that there are no reports of its integration into chemical sensors or biosensors. The development of such sensors would first require a fundamental understanding of the compound's binding properties and its ability to be incorporated into a stable and responsive material. Functionalized membranes are often used in the preconcentration of ions for sensing applications. nih.gov

Precursor for Advanced Organic Materials Synthesis

The synthesis of novel organic materials with specific electronic, optical, or mechanical properties is a dynamic field of research. The chemical structure of a precursor molecule dictates the structure and properties of the resulting material.

There is no evidence in the current body of scientific literature to suggest that this compound is being used as a precursor for the synthesis of advanced organic materials. While the molecule possesses reactive sites that could potentially be exploited for further chemical transformations, no such pathways or resulting materials have been described. The functionalization of photosensitive polymeric nanocarriers is one area where novel organic precursors are of interest. nih.gov

Emerging Research Avenues and Future Perspectives in N 2,4 Dioxopentan 3 Yl Acetamide Research

Development of Novel and More Efficient Synthetic Strategies

The synthesis of N-(2,4-Dioxopentan-3-yl)acetamide, while not extensively documented, can be envisioned through several plausible routes based on established organic chemistry principles. A primary approach would likely involve the acylation of 3-aminopentane-2,4-dione. nih.gov The core challenge in this and other methods lies in achieving high yields and purity, necessitating the exploration of advanced synthetic methodologies.

Future research will likely focus on developing more efficient and greener synthetic pathways. This could involve:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for various acetamide (B32628) derivatives and could be adapted for the synthesis of this compound.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher reproducibility and scalability. This would be particularly advantageous for optimizing the synthesis of this compound.

Catalyst development: Investigating novel catalysts, including enzymatic and nanocatalysts, could lead to milder reaction conditions and improved selectivity, minimizing the formation of byproducts. For instance, palladium-catalyzed carbonylation reactions have shown promise in the synthesis of complex amides. acs.org

Multi-component reactions: Designing a one-pot reaction where the starting materials react in a cascade to form the final product would be a highly efficient strategy. Three-component reactions have been successfully used to synthesize complex pyrimidine (B1678525) and piperidone derivatives from related β-diketones. nih.gov

A comparative analysis of potential synthetic routes is presented in Table 1.

Table 1: Prospective Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Acylation of 3-aminopentane-2,4-dione | Direct and straightforward approach. | Availability and stability of the starting amine. |

| Microwave-assisted Synthesis | Rapid reaction times, potentially higher yields. | Requires specialized equipment, optimization of parameters. |

| Flow Chemistry | High reproducibility, scalability, and safety. | Initial setup costs, potential for clogging. |

| Novel Catalysis (Enzymatic/Nano) | High selectivity, mild reaction conditions, green chemistry. | Catalyst cost and stability, enzyme specificity. |

| Multi-component Reactions | High atom economy, reduced waste, and purification steps. | Complex reaction optimization, potential for side products. |

Exploration of Unconventional Reactivity and Catalysis

The β-dicarbonyl group in this compound is a key feature that suggests a wide range of potential reactions. The acidity of the α-hydrogen atom between the two carbonyl groups makes it a versatile precursor for various chemical transformations. pearson.comyoutube.com

Future research is expected to delve into:

Alkylation and Acylation Reactions: The enolate of this compound can act as a nucleophile in SN2 reactions, allowing for the introduction of various alkyl and acyl groups. pressbooks.publibretexts.org This opens up possibilities for creating a library of derivatives with diverse functionalities.

Condensation Reactions: The compound can participate in Claisen-type condensation reactions to form new carbon-carbon bonds, leading to more complex molecular architectures. libretexts.org

Heterocycle Synthesis: The dicarbonyl moiety is a well-known precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and pyrimidines, through condensation with binucleophiles like hydrazine (B178648). wikipedia.org

Asymmetric Catalysis: The development of chiral versions of this compound or its derivatives could lead to their use as ligands in asymmetric catalysis, a critical area in modern organic synthesis.

Photocatalysis: Investigating the photochemical properties of the compound and its metal complexes could reveal potential applications in photocatalysis.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. arxiv.orgnih.govresearchgate.netnih.govmit.edu For a molecule like this compound, where experimental data is scarce, computational approaches are invaluable for predicting its properties and guiding experimental efforts.

Future research directions in this area include: